2-(2-Bromoethoxy)propanenitrile
Overview
Description
2-(2-Bromoethoxy)propanenitrile is an organic compound with the molecular formula C5H8BrNO. It is a nitrile derivative that contains a bromoethoxy group attached to a propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)propanenitrile typically involves the reaction of 2-bromoethanol with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromoethanol is replaced by the nitrile group from acrylonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)propanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium salts of the nucleophile in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.
Reduction: 2-(2-Aminoethoxy)propanenitrile.
Hydrolysis: 2-(2-Bromoethoxy)propanoic acid.
Scientific Research Applications
2-(2-Bromoethoxy)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)propanenitrile involves its reactivity towards nucleophiles and electrophiles. The bromoethoxy group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. These reactions are facilitated by the electronic properties of the functional groups and the overall molecular structure .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethanol: Similar structure but lacks the nitrile group.
Propanenitrile: Similar structure but lacks the bromoethoxy group.
2-(2-Chloroethoxy)propanenitrile: Similar structure with a chlorine atom instead of bromine.
Properties
IUPAC Name |
2-(2-bromoethoxy)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c1-5(4-7)8-3-2-6/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPPRWKYEFVPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.